molecular formula C28H46N4O4 B14213475 N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide CAS No. 535980-84-8

N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide

Cat. No.: B14213475
CAS No.: 535980-84-8
M. Wt: 502.7 g/mol
InChI Key: FBFNCAVPMKRGRU-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetyl group, leucine, aminoundecanoic acid, and phenylalanine, making it a complex molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The general synthetic route can be summarized as follows:

    Protection of Amino Groups: The amino groups of leucine and phenylalanine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

    Coupling Reactions: The protected amino acids are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free amino acids.

    Acetylation: The N-terminal amino group is acetylated using acetic anhydride or acetyl chloride.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are employed to enhance efficiency and yield. The use of continuous flow reactors and advanced purification methods like preparative HPLC ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the mTOR pathway, affecting cellular processes like protein synthesis and metabolism.

Comparison with Similar Compounds

N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide can be compared with other similar compounds to highlight its uniqueness:

    N-Acetyl-L-leucine: A simpler derivative used in the treatment of vertigo and neurodegenerative diseases.

    N-Acetyl-L-phenylalanine: Another derivative with applications in peptide synthesis and as a pharmaceutical intermediate.

    N-Acetyl-L-methionine: Known for its antioxidant properties and use in dietary supplements.

Properties

CAS No.

535980-84-8

Molecular Formula

C28H46N4O4

Molecular Weight

502.7 g/mol

IUPAC Name

(2S)-N-[(2S)-2-acetamido-4-methylpentanoyl]-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]undecanamide

InChI

InChI=1S/C28H46N4O4/c1-5-6-7-8-9-10-14-17-23(29)27(35)32(28(36)24(18-20(2)3)31-21(4)33)25(26(30)34)19-22-15-12-11-13-16-22/h11-13,15-16,20,23-25H,5-10,14,17-19,29H2,1-4H3,(H2,30,34)(H,31,33)/t23-,24-,25-/m0/s1

InChI Key

FBFNCAVPMKRGRU-SDHOMARFSA-N

Isomeric SMILES

CCCCCCCCC[C@@H](C(=O)N([C@@H](CC1=CC=CC=C1)C(=O)N)C(=O)[C@H](CC(C)C)NC(=O)C)N

Canonical SMILES

CCCCCCCCCC(C(=O)N(C(CC1=CC=CC=C1)C(=O)N)C(=O)C(CC(C)C)NC(=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.